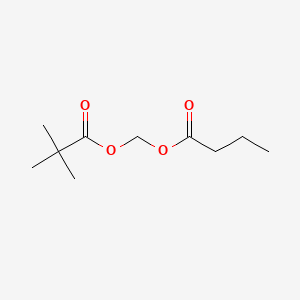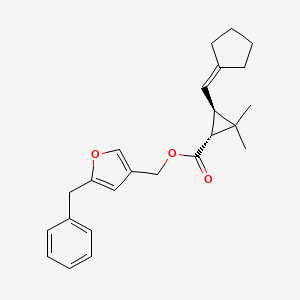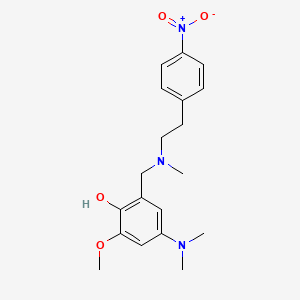
BN-82002
Descripción general
Descripción
El Inhibidor de la Fosfatasa CDC25 I es un compuesto que se dirige a las fosfatasas CDC25, que son reguladores cruciales del ciclo celular. Estas fosfatasas desfosforilan y activan las quinasas dependientes de ciclina, facilitando la progresión del ciclo celular. La inhibición de las fosfatasas CDC25 ha suscitado un interés significativo en la investigación del cáncer debido a su papel en la proliferación celular y el crecimiento tumoral .
Aplicaciones Científicas De Investigación
El Inhibidor de la Fosfatasa CDC25 I tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina:
Química: Se utiliza como herramienta para estudiar los mecanismos de inhibición de la fosfatasa y para desarrollar nuevos inhibidores con mayor eficacia.
Biología: Se emplea en estudios del ciclo celular para comprender el papel de las fosfatasas CDC25 en la proliferación celular y la apoptosis.
Medicina: Se investiga como un posible agente terapéutico para el tratamiento del cáncer debido a su capacidad para inhibir el crecimiento tumoral al bloquear la progresión del ciclo celular
Industria: Se utiliza en el desarrollo de nuevos fármacos contra el cáncer y en ensayos de cribado de alto rendimiento para el descubrimiento de fármacos
Mecanismo De Acción
El Inhibidor de la Fosfatasa CDC25 I ejerce sus efectos al unirse al sitio activo de las fosfatasas CDC25, evitando así la desfosforilación y activación de las quinasas dependientes de ciclina. Esta inhibición lleva al arresto del ciclo celular en las transiciones G1/S y G2/M, lo que finalmente resulta en la apoptosis de las células cancerosas. Los objetivos moleculares incluyen CDC25A, CDC25B y CDC25C, que se expresan diferencialmente durante el ciclo celular .
Compuestos Similares:
BN82002: Otro inhibidor de CDC25 que ha demostrado eficacia en estudios preclínicos.
NSC 663284: Un inhibidor basado en quinona con potente actividad contra las fosfatasas CDC25.
NSC 95397: Un derivado de naftoquinona que inhibe la actividad de CDC25.
Singularidad: El Inhibidor de la Fosfatasa CDC25 I es único debido a su afinidad de unión específica y selectividad por las fosfatasas CDC25, lo que lo convierte en una herramienta valiosa para estudiar la regulación del ciclo celular y un candidato prometedor para la terapia del cáncer .
Análisis Bioquímico
Biochemical Properties
BN-82002 interacts with several enzymes and proteins, primarily the CDC25 phosphatase family, which includes CDC25A, CDC25B2, CDC25B3, and CDC25C . It inhibits the phosphatase activity of these enzymes, thereby affecting their role in biochemical reactions .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It impairs the proliferation of tumor cells and increases cyclin-dependent kinase 1 inhibitory tyrosine phosphorylation . In synchronized HeLa cells, this compound delays cell cycle progression at G1/S, during S-phase, and at G2/M transition . In U2OS cells, it predominantly arrests the cell cycle in the G1 phase .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the dephosphorylating activity of purified recombinant CDC25C . This inhibition leads to hyperphosphorylation of the CDC25C substrate CDK1 in this compound treated cells compared to control cells .
Dosage Effects in Animal Models
In animal models, this compound reduces the growth rate of human tumor xenografts in athymic nude mice
Metabolic Pathways
This compound is involved in the metabolic pathways related to the CDC25 phosphatase family
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis del Inhibidor de la Fosfatasa CDC25 I implica múltiples pasos, incluida la formación de intermediarios clave y su posterior funcionalización. Una ruta sintética común incluye el uso de aldehídos aromáticos y aminas, seguido de ciclización y modificaciones de grupos funcionales .
Métodos de Producción Industrial: La producción industrial del Inhibidor de la Fosfatasa CDC25 I típicamente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores automatizados y sistemas de flujo continuo para optimizar el proceso .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Inhibidor de la Fosfatasa CDC25 I puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Conversión de grupos funcionales a estados de oxidación más altos.
Reducción: Reducción de grupos nitro a aminas.
Sustitución: Reacciones de halogenación y alquilación.
Reactivos y Condiciones Comunes:
Oxidación: Uso de agentes oxidantes como permanganato de potasio u óxido de cromo.
Reducción: Uso de agentes reductores como borohidruro de sodio o gas hidrógeno con un catalizador de paladio.
Sustitución: Uso de agentes halogenantes como cloruro de tionilo o haluros de alquilo.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios compuestos aromáticos sustituidos y sus derivados, que pueden ser funcionalizados posteriormente para aplicaciones específicas .
Comparación Con Compuestos Similares
BN82002: Another CDC25 inhibitor that has shown efficacy in preclinical studies.
NSC 663284: A quinone-based inhibitor with potent activity against CDC25 phosphatases.
NSC 95397: A naphthoquinone derivative that inhibits CDC25 activity.
Uniqueness: CDC25 Phosphatase Inhibitor I is unique due to its specific binding affinity and selectivity for CDC25 phosphatases, making it a valuable tool for studying cell cycle regulation and a promising candidate for cancer therapy .
Propiedades
IUPAC Name |
4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-20(2)17-11-15(19(23)18(12-17)26-4)13-21(3)10-9-14-5-7-16(8-6-14)22(24)25/h5-8,11-12,23H,9-10,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKYHQGRIIXMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C(=C1)OC)O)CN(C)CCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396073-89-5 | |
| Record name | BN-82002 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396073895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BN-82002 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/237SRB7UQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



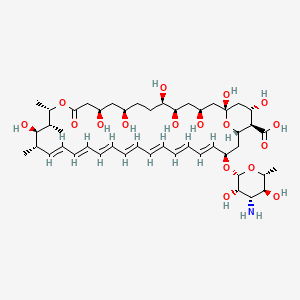
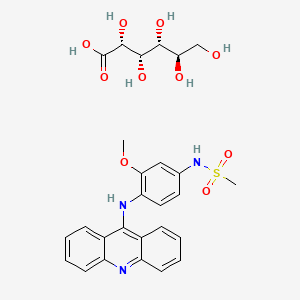



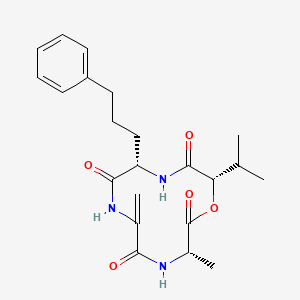
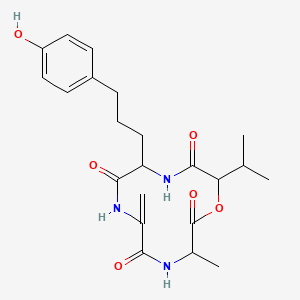
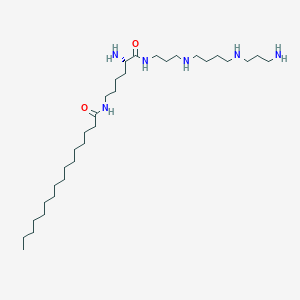

![5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B1667275.png)
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)
